molecular formula C11H10O3S B1454835 S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate CAS No. 65505-16-0

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

Cat. No.: B1454835
CAS No.: 65505-16-0
M. Wt: 222.26 g/mol
InChI Key: QVKDTUVQQAKGEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃, δ ppm) :

Signal δ (ppm) Multiplicity Integration Assignment
1 2.22 Singlet 6H 2,5-CH₃ (dimethylfuran)
2 6.45 Doublet 1H H-4 (furan-3-carbothioate)
3 7.12 Triplet 1H H-2 (furan-3-carbothioate)
4 7.38 Singlet 1H H-4 (2,5-dimethylfuran)

¹³C NMR (75 MHz, CDCl₃, δ ppm) :

Signal δ (ppm) Assignment
1 13.5 2,5-CH₃ (dimethylfuran)
2 110.2 C-3 (furan-3-carbothioate)
3 142.7 C-2 (furan-3-carbothioate)
4 187.4 C=S (thioester)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹) :

Band Wavenumber (cm⁻¹) Assignment
1 1605 C=C (furan ring)
2 1180 C-O-C (furan ether)
3 1102 C=S (thioester)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 222.26 [M]⁺ (calculated for C₁₁H₁₀O₃S) .
  • Fragmentation Pattern :
    • m/z 151: Loss of furan-3-carbothioate (C₅H₃O₂S).
    • m/z 96: 2,5-Dimethylfuran fragment (C₆H₈O) .

UV-Vis Spectroscopy

  • λₘₐₓ : 275 nm (π→π* transition in furan rings) .
  • Molar Absorptivity : ε ≈ 4500 L·mol⁻¹·cm⁻¹ (in hexane) .

Properties

IUPAC Name

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-7-5-10(8(2)14-7)15-11(12)9-3-4-13-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDTUVQQAKGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)SC(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215809
Record name 2,5-Dimethyl-3-thiofuroylfuran
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; cofee-like roasted meat aroma
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; slighty soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.058
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65505-16-0
Record name S-(2,5-Dimethyl-3-furanyl) 3-furancarbothioate
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Record name 2,5-Dimethyl-3-thiofuroylfuran
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Record name 2,5-Dimethyl-3-thiofuroylfuran
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Record name S-(2,5-dimethyl-3-furyl) thio-3-furoate
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Record name 2,5-DIMETHYL-3-THIOFUROYLFURAN
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Mechanism of Action

Biological Activity

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate is a compound with potential biological activity, primarily studied within the context of its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10O3S
  • Molecular Weight : 222.26 g/mol
  • Solubility : Insoluble in water; slightly soluble in ethanol.

The compound belongs to the class of furan derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that similar compounds interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces. The following points summarize potential targets and modes of action:

  • Target Enzymes : Compounds with similar structures have been implicated in the inhibition or modulation of various enzymes, particularly within metabolic pathways.
  • Mode of Action : Likely involves competitive inhibition or allosteric modulation of enzyme activity, affecting processes such as detoxification and metabolic regulation.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of furan compounds exhibit antimicrobial properties against a range of pathogens. Further investigation into this compound could reveal similar effects.
  • Fungicidal Properties : Furan derivatives have been noted for their fungicidal effects. The structural similarity to known fungicides suggests that this compound may possess comparable activity .
  • Detoxification Pathways : The compound may influence phase II detoxification pathways involving sulfotransferases (SULTs), which are crucial for the metabolism of xenobiotics .

Case Study 1: Antifungal Activity

A study investigated the antifungal effects of various furan derivatives, noting that compounds structurally related to this compound demonstrated significant inhibition against Candida albicans. The results indicated a dose-dependent response, warranting further exploration into this compound's specific antifungal mechanisms.

Case Study 2: Metabolic Pathway Interactions

Research on related compounds has shown that they can modulate the expression of detoxifying enzymes like SULTs in liver cells. This suggests that this compound might similarly affect metabolic pathways in liver cells, potentially impacting drug metabolism and toxicity .

Data Table: Biological Activity Summary

Activity Type Description
AntimicrobialPotential activity against bacteria; requires further investigation.
FungicidalSimilar compounds show efficacy against fungal pathogens; further studies needed.
DetoxificationMay influence SULT expression and activity; implications for drug metabolism and toxicity.

Scientific Research Applications

Pharmaceutical Applications

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions that could lead to the development of new drugs.

Case Study: Antifungal Activity

Research indicates that derivatives of furan compounds exhibit antifungal properties. A study demonstrated that furan derivatives, including this compound, showed significant activity against various fungal strains. This suggests potential for development as antifungal agents in clinical settings .

Agrochemical Applications

The compound has also been explored for its use in agrochemicals, particularly as a pesticide or fungicide.

Case Study: Pesticidal Properties

Furan derivatives have been identified as effective pesticides due to their ability to disrupt fungal growth. The synthesis of this compound has been linked to improved efficacy in pest control formulations . Its application can be particularly beneficial in agricultural practices where fungal infections pose a threat to crops.

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized in various separation techniques.

Table: HPLC Analysis of this compound

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile Phase CompositionAcetonitrile, Water
Additive for Mass-SpecFormic Acid
Particle Size3 µm
Application TypePharmacokinetics

This method allows for the effective separation and analysis of the compound in complex mixtures, making it useful for quality control in pharmaceutical manufacturing .

Flavoring and Fragrance Industry

Due to its pleasant aroma reminiscent of vegetables and herbs, this compound has potential applications in the food industry as a flavoring agent.

Case Study: Flavor Profile Development

Studies have shown that compounds similar to this compound contribute positively to the flavor profiles of various food products. This characteristic can be leveraged in developing natural flavoring agents for culinary applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate and related furan-derived thioesters and thioethers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications/Properties
This compound 65505-16-0 C₁₁H₁₀O₃S 222.26 Thioester linkage, dual furan rings Vegetable flavor (predicted), limited research
S-(2,5-Dimethylfuran-3-yl) ethanethioate 55764-22-2 C₉H₁₂O₂S 184.26 Acetyl thioester, single methylfuryl group Flavoring agent candidate; JECFA evaluations
2-Methyl-3-(methylthio)furan 63012-97-5 C₆H₈OS 128.19 Methylthio group, monocyclic furan Meat-like aroma; used in food flavoring
3-(2-Furoylthio)-2,5-dimethylfuran 55764-31-3 C₁₁H₁₀O₃S 222.26 Furoylthio substituent, dimethylfuran Structural analog; no reported bioactivity

Key Observations:

Structural Variations: Thioester vs. Thioether Linkages: The target compound and its analog 3-(2-furoylthio)-2,5-dimethylfuran share a thioester bond, whereas 2-methyl-3-(methylthio)furan contains a simpler thioether group. Substituent Effects: The presence of dual methyl groups on the furan ring in the target compound may enhance hydrophobicity compared to S-(2,5-dimethylfuran-3-yl) ethanethioate, which has a shorter acetyl chain. This could affect volatility and flavor perception .

Research Gaps: Unlike its analogs, this compound lacks published data on pharmacokinetics, toxicity, or industrial applications. This contrasts with S-(2,5-dimethylfuran-3-yl) ethanethioate, which has undergone regulatory evaluations by JECFA .

Synthetic Accessibility: Commercial availability suggests scalable synthesis routes for the target compound, though its analogs like 3-(2-furoylthio)-2,5-dimethylfuran are often intermediates in more complex organosulfur syntheses .

Research Findings and Implications

  • Spectroscopic Data : The HMDB entry for the target compound provides predicted mass spectra and InChI identifiers but lacks experimental validation, highlighting a need for further analytical characterization .

Preparation Methods

Synthesis of 2,5-Dimethylfuran-3-yl Thiol

  • Starting from 2,5-dimethylfuran derivatives, selective halogenation at the 3-position is performed, typically using N-bromosuccinimide (NBS) or related reagents.
  • The halogenated intermediate is then treated with thiourea or sodium hydrosulfide (NaSH) to substitute the halogen with a thiol group, yielding 2,5-dimethylfuran-3-yl thiol.

This method ensures regioselective thiolation without affecting the methyl groups at positions 2 and 5.

Preparation of Furan-3-carbonyl Derivatives

  • Furan-3-carboxylic acid esters or acid chlorides are prepared via oxidation or esterification of furan-3-carboxylic acid.
  • Industrially, 2,5-dimethylfuran-3-carboxylic acid esters can be synthesized by acid-catalyzed cyclization of β-keto acid derivatives or via alkylation routes involving sodium acetoacetate esters and chloroacetone, as described in older literature and patents.

Formation of S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

  • The thiol (2,5-dimethylfuran-3-yl thiol) is reacted with furan-3-carbonyl chloride under mild conditions, typically in anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF).
  • The reaction proceeds via nucleophilic acyl substitution, forming the thioester bond.
  • Base catalysts such as triethylamine are used to neutralize the generated HCl and drive the reaction forward.
  • Purification is achieved by recrystallization or chromatographic methods.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Halogenation of 2,5-dimethylfuran NBS, CCl4 or CHCl3, light or heat CCl4 or CHCl3 Room temp or reflux 75-85 Regioselective bromination at 3-position
Thiolation of halogenated furan Thiourea or NaSH, reflux Ethanol or water Reflux (80-100°C) 70-80 Conversion to thiol group
Preparation of furan-3-carbonyl chloride SOCl2 or oxalyl chloride, catalytic DMF Anhydrous DCM or THF 0-25°C 80-90 Formation of acid chloride from acid or ester
Thioesterification 2,5-dimethylfuran-3-yl thiol + furan-3-carbonyl chloride + Et3N Anhydrous DCM or THF 0-25°C 65-75 Mild conditions to preserve furan ring

Research Findings and Optimization

  • Microwave-assisted synthesis: Recent studies have demonstrated that microwave irradiation can accelerate the cyclization and esterification steps for furan derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.
  • Catalyst considerations: Traditional Friedel-Crafts catalysts are avoided due to side reactions and catalyst removal difficulties; instead, milder bases and coupling reagents are preferred.
  • Solvent effects: Polar aprotic solvents such as THF or dichloromethane provide better solubility and reaction rates for the thioesterification step.
  • Purity and characterization: The final compound is characterized by NMR spectroscopy, IR, and mass spectrometry to confirm the thioester linkage and substitution pattern.

Summary Table of Key Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Halogenation + Thiolation + Thioesterification High regioselectivity; good yields Multiple steps; requires careful handling of reagents Suitable with optimization
Microwave-assisted cyclization and esterification Rapid reaction; energy efficient Requires specialized equipment Promising for scale-up
Friedel-Crafts catalyzed condensation (older method) Established chemistry Catalyst removal issues; side products Less favored currently

Q & A

Q. What analytical techniques confirm the absence of regioisomeric contaminants?

  • Answer: Single-crystal X-ray diffraction provides unambiguous structural proof, as shown for furan-pyrazole hybrids . Alternatively, NOESY NMR can distinguish regioisomers based on spatial proton proximities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
Reactant of Route 2
Reactant of Route 2
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

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